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molecular formula C4ClF7O B1329309 Heptafluorobutyryl chloride CAS No. 375-16-6

Heptafluorobutyryl chloride

Cat. No. B1329309
M. Wt: 232.48 g/mol
InChI Key: WFELVFKXQJYPSL-UHFFFAOYSA-N
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Patent
US05414140

Procedure details

A 3-necked round bottom flask fitted with dropping funnel, dry-ice condenser, and gas inlet was charged with 10% Pd/C(0.35 g) and cooled to 0° C. Triisopropylsilane (7.29 g, 46 mmol) was added, and CF3CF2CF2C(O)Cl (9.30 g, 40 mmol) was added dropwise over a 10 min period. The reactor was connected to a cold trap (-78° C.) while the mixture was stirred for 18 hr. Transfer from the trap and reaction vessel gave a total of 5.1 g (62%) of colorless liquid. 1H NMR (CD2Cl2): 9.62 (m). 19F NMR: -81.24 (t, J=8.3 Hz), -126.4 (quartet of doublets, Jq =8.3, Jd =3.2), -127.9 (s).
Quantity
7.29 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0.35 g
Type
catalyst
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
C([SiH](C(C)C)C(C)C)(C)C.[C:11]([C:15]([C:18]([C:21](Cl)=[O:22])([F:20])[F:19])([F:17])[F:16])([F:14])([F:13])[F:12]>[Pd]>[C:18]([CH:21]=[O:22])([C:15]([C:11]([F:12])([F:13])[F:14])([F:17])[F:16])([F:20])[F:19]

Inputs

Step One
Name
Quantity
7.29 g
Type
reactant
Smiles
C(C)(C)[SiH](C(C)C)C(C)C
Step Two
Name
Quantity
9.3 g
Type
reactant
Smiles
C(F)(F)(F)C(F)(F)C(F)(F)C(=O)Cl
Step Three
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
(-78° C.) while the mixture was stirred for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-necked round bottom flask fitted
CUSTOM
Type
CUSTOM
Details
The reactor was connected to a cold trap
CUSTOM
Type
CUSTOM
Details
Transfer from the trap and reaction vessel

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(F)(F)(C(F)(F)C(F)(F)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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